Hemin (ferriprotoporphyrin IX chloride), min. 95
Description
Chemical Identity and Nomenclature
Hemin exhibits a complex molecular structure characterized by its iron-containing porphyrin ring system with a coordinating chloride ligand. The compound possesses the molecular formula C₃₄H₃₂ClFeN₄O₄, yielding a molecular weight of 651.95 grams per mole. The International Union of Pure and Applied Chemistry designation for hemin is "Chloro[3,7,12,17-tetramethyl-8,13-divinylporphyrin-2,18-dipropanoato(2−)]iron(III)", which precisely describes its structural configuration.
The compound is known by numerous synonymous terms throughout scientific literature, reflecting its widespread use and historical significance. Common alternative names include ferriprotoporphyrin IX chloride, chlorohemin, hematin chloride, and protohemin IX. Additional nomenclature encompasses more descriptive chemical names such as chloro(protoporphyrinato)iron(III) and ferrate(2-), chloro(7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen.
The structural complexity of hemin derives from its protoporphyrin IX backbone, which contains a ferric iron ion (Fe³⁺) coordinated within the porphyrin ring system alongside a chloride ligand. This arrangement distinguishes hemin from related compounds such as hematin, where the coordinating ion is hydroxide rather than chloride, and from heme itself, where the iron exists in the ferrous (Fe²⁺) state. The presence of vinyl groups and carboxyethyl side chains on the porphyrin ring contributes to the compound's distinctive chemical properties and biological activity.
Historical Context and Discovery
The discovery and characterization of hemin represents a pivotal achievement in the development of modern biochemistry, with German organic chemist Hans Fischer serving as the primary architect of this scientific breakthrough. Fischer's comprehensive research into heme-containing compounds culminated in his receipt of the Nobel Prize in Chemistry in 1930, specifically recognizing "his researches into the constitution of haemin and chlorophyll and especially for his synthesis of haemin".
Fischer's investigation into hemin began in the early 20th century, building upon earlier observations by Teichmann, who first observed the formation of characteristic crystals when blood was treated with glacial acetic acid and common salt. These microscopic formations, subsequently known as Teichmann's crystals, provided the initial foundation for understanding hemin's crystalline properties. The systematic chemical analysis of these crystals revealed the fundamental molecular composition that Fischer would later elucidate through his groundbreaking synthetic work.
The historical timeline of hemin research demonstrates the progressive understanding of porphyrin chemistry throughout the early to mid-20th century. Fischer's work began with analytical studies of the pyrrole group of heterocyclic compounds starting in 1911. By 1912, Wilhelm Küster had proposed a constitutional formula for hemin that provided an accurate representation of the molecule's structure, establishing the foundation for subsequent synthetic efforts. Fischer's systematic approach involved the reductive and oxidative cleavage of hemin to identify its constituent components, leading to the identification of four pyrrole nuclei linked by methin groups within the molecular structure.
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1912 | Constitutional formula proposed | Wilhelm Küster | First accurate structural representation |
| 1926 | First porphyrin synthesis | Hans Fischer | Demonstrated synthetic feasibility |
| 1929 | Hemin synthesis achieved | Hans Fischer | Complete artificial production |
| 1930 | Nobel Prize awarded | Hans Fischer | Recognition of breakthrough achievement |
The synthetic achievement represented by Fischer's work in 1929 marked a transformative moment in biochemical research, as it demonstrated that complex biological molecules could be produced through artificial means. This synthesis involved the systematic construction of the porphyrin ring system, followed by the incorporation of the ferric iron center and chloride ligand to yield the final hemin structure. The successful synthesis not only confirmed the proposed molecular structure but also established methodologies that would influence porphyrin chemistry for decades to come.
Significance in Biochemical Research
Hemin has emerged as a cornerstone compound in contemporary biochemical research, serving multiple critical functions across diverse scientific disciplines. The compound's significance stems from its role as a stable, well-characterized analog of naturally occurring heme groups, making it an invaluable tool for investigating heme-containing proteins and their associated biochemical processes.
One of the most prominent applications of hemin in biochemical research involves its use as an inducer of heme oxygenase-1 expression. Research has demonstrated that hemin triggers intracellular reactive oxygen species accumulation and enhances heme oxygenase-1 activity, indicating its potential utility in studies of oxidative stress and cellular defense mechanisms. This property has made hemin particularly valuable in cardiovascular research, where its ability to modulate heme oxygenase-1 expression has been explored as a potential therapeutic strategy for treating various pathophysiological conditions.
The peroxidase-mimicking properties of hemin have opened entirely new avenues of research in enzyme mimicry and catalytic applications. Studies have shown that hemin can effectively mimic the active center of horseradish peroxidase, leading to its incorporation into various nanomaterial systems for enhanced catalytic performance. This biomimetic approach has significant implications for developing artificial enzyme systems and understanding the fundamental mechanisms underlying natural peroxidase function.
Recent advances in aptamer technology have further expanded hemin's research applications. Novel aptamers that selectively bind hemin through non-guanine quadruplex mechanisms have been developed, demonstrating magnesium-dependent but potassium-independent binding characteristics. These discoveries have significant implications for biosensor development and selective recognition systems, as they provide alternative binding mechanisms that can distinguish hemin from other porphyrin compounds.
The regulatory landscape surrounding hemin research has also evolved significantly, particularly in the context of drug repurposing initiatives. Originally approved by the United States Food and Drug Administration in 1983 for treating porphyria, hemin has attracted considerable interest for therapeutic applications beyond its original indication. This orphan drug status has facilitated research into cardiovascular applications, though comprehensive pharmacological characterization remains necessary for successful clinical translation.
The compound's endogenous production in the human body through red blood cell turnover processes, combined with its interaction with various blood proteins such as hemopexin and serum albumin, provides researchers with opportunities to study physiological heme metabolism and transport mechanisms. These investigations have contributed to understanding how heme-containing compounds are processed and regulated within biological systems, offering insights into both normal physiology and disease states involving heme metabolism disorders.
Properties
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate;iron(3+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,17,20-21,24-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNWLLCUZFMDK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C)C=C)C)C=C.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50ClFeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetic Acid-Sodium Chloride Thermochemical Synthesis
The acetic acid-sodium chloride method is a cornerstone of hemin production, leveraging the reactivity of hematin under acidic conditions. As outlined in JPH0725877A , hematin (iron(III)-protoporphyrin IX hydroxide) undergoes chloride substitution when refluxed in glacial acetic acid with a 2:1 to 5:1 molar ratio of NaCl to hematin. The reaction proceeds via nucleophilic displacement, where chloride ions replace the hydroxyl group coordinated to the central iron atom.
Reaction Conditions and Optimization
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Temperature : Maintained at the boiling point of acetic acid (118°C) to ensure complete dissolution of hematin and facilitate ligand exchange.
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Time : 30–60 minutes, sufficient for quantitative conversion while minimizing porphyrin degradation.
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Yield : 85–92% yield of hemin chloride, with purity ≥95% achievable through recrystallization from acetic acid-water mixtures .
Critical Parameters
| Parameter | Optimal Range | Impact on Purity/Yield |
|---|---|---|
| NaCl:Hemin Ratio | 2:1 to 5:1 | Higher ratios favor chloride substitution |
| Acetic Acid Volume | 10 mL/g hematin | Ensures homogeneity and reaction kinetics |
| Cooling Rate | 0.5°C/min post-reaction | Prevents amorphous precipitate formation |
This method’s industrial scalability is evidenced by Sigma-Aldrich’s production protocol, which isolates hemin from bovine hemoglobin using analogous conditions .
Organic Solvent Extraction from Heme Iron Concentrate
Heme iron concentrates, derived from slaughterhouse byproducts, serve as cost-effective precursors. The method described in JPH0725877A involves suspending the concentrate in chloroform or ethyl acetate and treating it with hydrogen chloride gas (HCl) and ferrous salts (e.g., FeSO₄). The HCl protonates the porphyrin’s carboxyl groups, while Fe²⁺ reduces transient Fe³⁺-porphyrin intermediates, stabilizing the chloride ligand.
Stepwise Protocol
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Suspension : Heme iron concentrate (10 g) in chloroform (100 mL) agitated at 25°C.
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Gas Introduction : HCl bubbled at 1 L/min for 15 minutes, followed by FeSO₄ (10–25 molar equivalents to heme).
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Reflux : 60 minutes at 40°C to complete ligand exchange.
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Extraction : Organic phase washed with 0.1 M NaOH to remove unreacted Fe²⁺, then evaporated under vacuum.
Yield and Purity
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Yield : 78–88%, dependent on heme content of the starting material.
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Purity : ≥95% after silica gel chromatography (eluent: CHCl₃:MeOH 9:1) .
Hemoglobin Degradation and Crystallization
Hemoglobin, abundant in erythrocytes, is a primary natural source of hemin. The Teichmann crystallization method remains widely used:
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Hemolysis : Bovine hemoglobin (Sigma H2500) dissolved in 2% NaCl solution.
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Acid Hydrolysis : Heated with glacial acetic acid (1:4 v/v) at 100°C for 1 hour, cleaving globin chains.
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Oxidation : NaCl (5% w/v) added to precipitate hemin as dark crystals.
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Recrystallization : Crude product dissolved in pyridine, filtered, and reprecipitated with HCl .
Analytical Validation
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UV-Vis Spectroscopy : Soret band at 385 nm (ε = 5.84 × 10⁴ M⁻¹cm⁻¹) confirms protoporphyrin IX structure .
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Elemental Analysis : Fe content ≥8.5% (theoretical 8.58% for C₃₄H₃₂ClFeN₄O₄) .
Radical Copolymerization for Modified Hemin
While primarily used to synthesize hemin-containing polymers, this method (PMC6080671 ) indirectly refines hemin purity through controlled radical reactions:
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Monomer Preparation : Hemin chloride (1.5 g, 2.30 mmol) and N-isopropylacrylamide (26.0 g, 0.230 mol) dissolved in N,N-dimethylformamide.
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Initiation : Azobisisobutyronitrile (AIBN, 2.37 mmol) added under argon.
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Polymerization : 85°C for 48 hours, yielding a hemin-NIPAM copolymer.
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Purification : Methanol extraction removes unreacted hemin; silica gel chromatography isolates the copolymer.
Purity Assurance
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ICP-OES : 11.5 μg Fe/mg copolymer confirms hemin incorporation .
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GPC : Mₙ = 1.5 × 10³ Da, Mₙ/Mₐ = 2.1 indicates narrow dispersity.
Purification and Characterization Techniques
Crystallization Optimization
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Solvent Systems : Acetic acid-water (7:3) yields rhombic crystals; pyridine-HCl produces needle-like morphologies .
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Washing Protocol : Sequential rinses with 50% ethanol, acetone, and diethyl ether remove lipid contaminants.
Spectroscopic Validation
| Technique | Key Metrics | Purity Criteria |
|---|---|---|
| FTIR | 1,622 cm⁻¹ (C=C absence) | Confirms vinyl group polymerization |
| HPLC | Retention time = 12.3 ± 0.2 min (C18) | Single peak ≥95% area |
| TLC | Rf = 0.45 (CHCl₃:MeOH 9:1) | No secondary spots |
Chemical Reactions Analysis
Hemin undergoes various chemical reactions, including:
Oxidation: Hemin can be oxidized to form hematin, where the iron is in the ferric state (Fe^3+).
Reduction: Hemin can be reduced to heme, where the iron is in the ferrous state (Fe^2+).
Substitution: Hemin can form complexes with various ligands, such as ammonia, leading to the formation of different coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions include hematin and various heme complexes .
Scientific Research Applications
Pharmacological Effects
Hemin has been primarily recognized for its anti-inflammatory , antioxidant , and cytoprotective properties. Recent studies have demonstrated that hemin can stimulate the production of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.
Key Findings:
- Anti-inflammatory Effects : A systematic review highlighted hemin's capacity to reduce pro-inflammatory markers in various animal models, suggesting its potential use in treating inflammatory diseases .
- Antioxidant Properties : Hemin has shown effectiveness in mitigating oxidative stress, which is linked to several chronic diseases, including cancer and diabetes .
Therapeutic Applications
Hemin is clinically used for treating acute porphyria attacks. However, its applications extend beyond this primary use:
-
Cancer Therapy :
- Breast Cancer : A proteomic analysis revealed that hemin treatment significantly altered the expression of proteins involved in cancer progression, indicating its potential as an anticancer agent .
- Prostate Cancer : Studies demonstrated that hemin conditioning could delay tumor growth and enhance immune responses against tumors by modulating the tumor microenvironment .
- Wound Healing :
- Neurological Disorders :
Innovative Applications
Recent advancements have led to innovative uses of hemin in biosensing technologies:
- Biosensors : Hemin-based nanocomposites have been developed for biosensing applications, particularly in detecting biomolecules and environmental pollutants. These materials leverage the catalytic properties of hemin to enhance sensitivity and specificity in detection systems .
Case Study 1: Hemin in Inflammatory Diseases
A systematic review analyzed 49 nonclinical studies focusing on the anti-inflammatory effects of hemin. The findings indicated optimal dosing between 30 to 50 mg/kg administered intraperitoneally, demonstrating significant reductions in inflammatory markers across various models .
Case Study 2: Hemin as an Anticancer Agent
In a study examining breast cancer cells treated with hemin, mass spectrometry identified over 1300 proteins whose expression was significantly altered. This study supports the hypothesis that hemin can serve as a therapeutic agent by targeting multiple pathways involved in cancer progression .
Mechanism of Action
Hemin exerts its effects by interacting with specific cellular pathways. Upon administration, hemin is taken up by hepatocytes where it acts to repress the transcription of delta-aminolevulinic acid synthase (ALAS1), the rate-limiting enzyme in heme biosynthesis . This reduces the production of porphyrins and their toxic precursors, thereby stabilizing hemoprotein levels .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among hemin and related porphyrins include substituents on the porphyrin ring, metal ion identity, and oxidation state. These differences dictate their chemical reactivity, solubility, and biological applications.
Table 1: Comparative Analysis of Hemin and Similar Compounds
Contradictions and Controversies
- HO-1 Induction vs. Inhibition : While hemin induces HO-1 to alleviate oxidative stress , SnPPIX and ZnPP block this enzyme, highlighting the critical role of metal choice .
- β-Hematin vs. Hemin : β-hematin, a crystalline polymer, is structurally similar to hemin but insoluble and pathologically associated with malaria parasites, unlike hemin’s therapeutic roles .
Biological Activity
Hemin, also known as ferriprotoporphyrin IX chloride, is a significant compound in biological systems, particularly due to its role in various physiological and pharmacological processes. This article provides a comprehensive overview of the biological activity of hemin, including its mechanisms of action, therapeutic applications, and relevant research findings.
Hemin is an iron-containing porphyrin that consists of a protoporphyrin IX core with a ferric iron ion (Fe^3+) coordinated to it. The chemical formula for hemin is C34H34ClFeN4O4, and it is often used in clinical settings to manage conditions like porphyria due to its ability to restore normal levels of hemoproteins.
Hemin exhibits several biological activities through various mechanisms:
- Induction of Heme Oxygenase-1 (HO-1) : Hemin is known to induce the expression of HO-1, an enzyme that plays a crucial role in heme catabolism. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which are important for cellular signaling and cytoprotection against oxidative stress .
- Antitumor Activity : Recent studies have shown that hemin displays antitumor effects in various cancer types, including breast cancer. It has been reported to impair cell migration and invasion by modulating epithelial-mesenchymal transition (EMT) pathways and influencing protein expression related to cancer progression .
- Reactive Oxygen Species (ROS) Generation : Hemin can trigger intracellular ROS accumulation, which may lead to apoptosis in cancer cells. This pro-oxidative effect is significant for its potential use as an anticancer agent .
- Regulation of Inflammatory Responses : Hemin's ability to modulate HO-1 expression has implications in inflammatory diseases. Increased HO-1 activity can inhibit inflammation and protect tissues from oxidative damage .
Therapeutic Applications
Hemin has several clinical applications:
- Porphyria Management : It is primarily used to treat acute attacks of porphyria by restoring heme levels and thus alleviating symptoms associated with heme deficiency .
- Cancer Therapy : Due to its antitumor properties, hemin is being explored as a potential therapeutic agent in cancer treatment protocols .
- Anti-Diabetic Effects : Some studies suggest that hemin may exert anti-diabetic effects by influencing metabolic pathways related to glucose homeostasis .
Table 1: Summary of Key Research Findings on Hemin
Case Study: Hemin in Breast Cancer Treatment
A study conducted on LM3 breast cancer cells demonstrated that treatment with hemin resulted in significant changes in protein expression profiles. Mass spectrometry analysis revealed that 1309 proteins were upregulated while 921 were downregulated following hemin treatment. Notably, proteins involved in lipid metabolism and iron homeostasis were among those significantly affected .
Additionally, gene ontology analysis indicated that hemin treatment enriched proteins associated with cellular metabolism and cell death pathways, highlighting its multifaceted role in cancer biology.
Q & A
Q. What are the best practices for handling and storing hemin to ensure experimental reproducibility?
Hemin is hygroscopic and light-sensitive. Store it in airtight, light-protected containers at 2–8°C, as higher temperatures accelerate degradation . For handling, use personal protective equipment (PPE) including nitrile gloves, lab coats, and N95/P1 respirators to avoid inhalation of dust. Work in a fume hood to mitigate respiratory irritation risks . Dissolve hemin in alkaline buffers (e.g., 0.1 M NaOH) or dilute ammonia, as it is insoluble in water . Pre-warm solvents to 37°C to enhance solubility .
Q. How does hemin induce heme oxygenase-1 (HO-1), and what are key validation methods?
Hemin upregulates HO-1 by binding to transcriptional regulators like Bach1, displacing them from DNA and activating antioxidant response elements. To validate induction:
- In vitro : Treat cells (e.g., hepatocytes) with 20–50 µM hemin for 6–24 hours .
- Measurement : Use Western blot for HO-1 protein levels or RT-qPCR for mRNA expression. Confirm functional activity via bilirubin/biliverdin quantification (spectrophotometry at λ = 450 nm) .
- Controls : Include zinc protoporphyrin IX (ZnPP-IX) as an HO-1 inhibitor to confirm specificity .
Q. What methods ensure hemin purity ≥95% for experimental use?
- HPLC : Use reverse-phase C18 columns with UV detection at 400 nm to quantify hemin purity .
- Mass spectrometry : Confirm molecular weight (651.94 g/mol) via ESI-MS .
- Solubility tests : Hemin dissolves in 0.1 M NaOH but precipitates in neutral buffers; inconsistent solubility may indicate impurities .
Advanced Research Questions
Q. How to design a study investigating hemin's dual role in oxidative stress (pro-oxidant vs. cytoprotective)?
- Model systems : Use in vitro models (e.g., primary hepatocytes) and in vivo rodent models (e.g., CCl₄-induced liver fibrosis) .
- Dosage gradients : Test low (10–30 µM) vs. high (50–100 µM) concentrations. Low doses often activate HO-1-mediated cytoprotection, while high doses promote ferriprotoporphyrin IX dissociation, generating reactive oxygen species (ROS) .
- Biomarkers : Measure ROS (DCFDA assay), lipid peroxidation (MDA-TBA adducts), and antioxidant enzymes (SOD, catalase) .
- Contradiction resolution : Use HO-1 knockout models or siRNA knockdown to isolate hemin’s direct effects from HO-1-mediated pathways .
Q. How to resolve contradictory data on hemin’s catalytic activity in peroxidase-mimicking nanomaterials?
- Context dependency : Hemin’s peroxidase-like activity depends on substrate (e.g., TMB vs. ABTS) and buffer pH. Optimize pH (4.0–5.5 for TMB) and validate with kinetic assays (Km, Vmax) .
- Structural stability : Use UV-vis spectroscopy (Soret band at ~385 nm) to monitor hemin aggregation, which reduces catalytic efficiency. Stabilize with surfactants (e.g., SDS) or aptamer conjugation .
- Control experiments : Compare hemin-free nanomaterials and include native horseradish peroxidase as a positive control .
Q. What protocols ensure hemin stability under varying experimental conditions?
- Temperature : Avoid prolonged exposure >37°C; pre-cool equipment for kinetic studies .
- pH : Hemin degrades in acidic conditions (pH <5). Use buffered solutions (pH 7.4–9.0) and avoid abrupt pH shifts .
- Light exposure : Shield samples with aluminum foil; use amber vials for long-term storage .
- Validation : Monitor degradation via HPLC or absorbance shifts (e.g., loss of Soret band intensity) .
Q. How to assess hemin’s synergistic effects with other porphyrins or enzyme inhibitors?
- Combination studies : Co-administer hemin with ZnPP-IX (HO-1 inhibitor) or tin protoporphyrin IX (SnPPIX) to study feedback loops in heme metabolism .
- Dose matrices : Use checkerboard assays to identify additive/synergistic effects (e.g., reduced IC50 in cytotoxicity models) .
- Mechanistic probes : Employ RNA-seq to identify co-regulated pathways (e.g., NF-κB suppression by HO-1-derived CO) .
Q. What advanced techniques characterize hemin’s structural interactions in protein complexes?
- Spectroscopy : UV-vis (Soret band at 385 nm), FTIR (amide I/II bands for protein interactions), and circular dichroism (secondary structural changes) .
- X-ray crystallography : Resolve hemin-binding sites in proteins like myoglobin or cytochrome P450 .
- Computational modeling : Dock hemin into protein structures (e.g., HmuY haemophore) using AutoDock Vina; validate with mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
